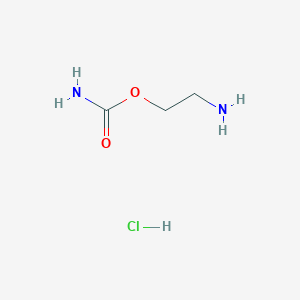

2-Aminoethyl carbamate hydrochloride

Description

Properties

IUPAC Name |

2-aminoethyl carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPISTXRFWPZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Role of Carbamates as Peptide Bond Surrogates in Drug Design

Executive Summary

In modern medicinal chemistry, the poor pharmacokinetic profile of native peptides—specifically their rapid proteolysis and low membrane permeability—remains a primary bottleneck in drug development. The carbamate moiety (

This guide analyzes the physicochemical basis, synthetic pathways, and biological validation of carbamates in peptidomimetic design. It provides actionable protocols for synthesis and stability testing, serving as a blueprint for optimizing peptide-based therapeutics.

Physicochemical & Structural Basis[2]

The Carbamate vs. Amide Isosterism

The utility of carbamates stems from their structural resemblance to the peptide bond while introducing specific electronic and steric deviations that prevent enzymatic recognition.

Table 1: Comparative Physicochemical Profile

| Feature | Native Amide Bond ( | Carbamate Surrogate ( | Impact on Drug Design |

| Bond Length | Increases backbone length slightly; alters side-chain spacing. | ||

| Geometry | Planar ( | Planar ( | Retains conformational restriction necessary for receptor binding. |

| H-Bonding | 1 Donor (NH), 1 Acceptor (CO) | 1 Donor (NH), 2 Acceptors (CO, -O-) | Additional oxygen can act as a weak acceptor; alters solvation shell. |

| Lipophilicity | Moderate | Higher (generally) | Improves passive membrane permeability. |

| Enzymatic Stability | Low (susceptible to proteases) | High (resistant to standard proteases) | Significantly extends half-life ( |

| Electronic Character | Resonance stabilization | Stronger resonance; O-atom donation | Reduces electrophilicity of the carbonyl, resisting nucleophilic attack. |

Conformational Restriction

The carbamate nitrogen's lone pair participates in resonance with the carbonyl group, imposing a planar geometry similar to the peptide bond. However, the additional oxygen atom in the backbone (

Biological Rationale: The Stability Mechanism

The primary driver for employing carbamates is metabolic stability . Proteases (serine, cysteine, aspartyl, and metalloproteases) specifically recognize the amide bond geometry and electronic signature.

Mechanism of Resistance:

-

Stereoelectronic Effects: The alkoxy group (

) donates electron density to the carbonyl carbon, making it less electrophilic than an amide carbonyl. This raises the energy barrier for the nucleophilic attack by the catalytic serine or cysteine of the protease. -

Steric Hindrance: The additional oxygen atom alters the spatial arrangement, often preventing the "scissile bond" from aligning correctly with the enzyme's catalytic triad.

Visualization: Stability Logic Flow

The following diagram illustrates the divergent fates of native peptides versus carbamate peptidomimetics in a biological system.

Caption: Comparative metabolic fate of native amides vs. carbamate surrogates. The carbamate's electronic properties prevent the nucleophilic attack required for hydrolysis.

Synthetic Methodologies

Constructing the carbamate linkage requires precise control to avoid side reactions (e.g., urea formation). The choice of method depends on the availability of starting materials (alcohols vs. amines) and the sensitivity of the rest of the molecule.

Key Synthetic Routes

-

Chloroformate Route: Reaction of an alcohol with phosgene (or equivalents like triphosgene) to form a chloroformate, followed by amine addition.

-

Activated Carbonate Route: Using

-nitrophenyl chloroformate or -

Curtius Rearrangement: Conversion of an acyl azide to an isocyanate, which is then trapped by an alcohol.

Visualization: Synthetic Workflow

Caption: Three primary synthetic pathways to carbamate peptidomimetics. The Activated Carbonate route is often preferred for mildness.

Protocol 1: Synthesis via Activated Carbonate (Mixed Anhydride Method)

This protocol uses 4-nitrophenyl chloroformate , a standard reagent for generating activated carbonates that react cleanly with amines to form carbamates.

Materials:

-

Alcohol substrate (1.0 equiv)

-

4-Nitrophenyl chloroformate (1.2 equiv)

-

Pyridine or Triethylamine (2.0 equiv)

-

Amine substrate (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the alcohol (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C under inert atmosphere (

or Ar). -

Addition: Dropwise add a solution of 4-nitrophenyl chloroformate (1.2 equiv) in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2–4 hours. Monitor by TLC (formation of the activated carbonate).

-

Coupling: Once activation is complete, add the amine (1.2 equiv) directly to the reaction mixture. (Optionally, add a catalytic amount of DMAP if the amine is unreactive).

-

Completion: Stir at RT for 4–12 hours. The solution will turn yellow due to the release of 4-nitrophenol.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

(to remove 4-nitrophenol), and brine. Dry over -

Purification: Flash column chromatography.

Validation Check:

-

NMR: Look for the disappearance of the

-proton signal of the alcohol and the appearance of the carbamate NH signal (broad singlet, -

MS: Confirm molecular weight (

).

Experimental Validation: Stability Profiling

Once synthesized, the carbamate surrogate must be tested for proteolytic stability compared to the native peptide.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: Determine the half-life (

Materials:

-

Test Compound (Carbamate) and Control (Native Amide analogue).

-

Enzyme solution (e.g., Trypsin from bovine pancreas) in PBS (pH 7.4).

-

Internal Standard (e.g., Warfarin or Tolbutamide).

-

LC-MS/MS system.

Procedure:

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: Dilute stock to 10

M in PBS containing the enzyme (e.g., 10 units/mL). Incubate at 37°C in a shaking water bath. -

Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove a 50

L aliquot. -

Quenching: Immediately add 150

L of ice-cold Acetonitrile (containing Internal Standard) to quench the reaction and precipitate proteins. -

Processing: Centrifuge at 10,000 rpm for 10 min. Collect the supernatant.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

-

Calculation: Plot

vs. time. The slope

Expected Outcome:

-

Native Peptide: Rapid degradation (

min). -

Carbamate Surrogate: High stability (

hours or stable).

Case Study: HIV Protease Inhibitors

The most successful application of carbamate surrogates is in HIV Protease Inhibitors (PIs) .

-

Drug: Darunavir (Prezista).

-

Role of Carbamate: Darunavir contains a bis-tetrahydrofuranyl (Bis-THF) carbamate . This moiety is not just a linker; it is a high-affinity ligand that fills the S2 subsite of the HIV protease.

-

Mechanism: The cyclic ether oxygens of the Bis-THF group accept hydrogen bonds from the backbone NH groups of Asp29 and Asp30 in the protease. The carbamate linkage itself provides the necessary spacing and stability against the aspartyl protease mechanism.

-

Result: The carbamate allows the drug to bind tightly to the active site backbone, making it effective even against multi-drug resistant strains where side-chain mutations occur.

References

-

Ghosh, A. K., et al. (2007). "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry. Link

-

Kumari, S., et al. (2020). "Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents." Arhiv za higijenu rada i toksikologiju. Link

-

Ray, S., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text for bioisosterism principles).

Sources

Safe Handling and Application of 2-Aminoethyl Carbamate Hydrochloride Salts in Drug Discovery

Executive Summary & Technical Context

In the context of modern drug development—specifically within Antibody-Drug Conjugates (ADCs), PROTACs, and peptidomimetic synthesis—2-Aminoethyl carbamate hydrochloride typically refers to a class of mono-protected ethylenediamine derivatives.[1] These compounds serve as critical bifunctional linkers , providing a diamine spacer where one amine is masked by a carbamate protecting group (e.g., Cbz, Alloc, or Boc) and the other is available as a hydrochloride salt for immediate conjugation.

This guide addresses the safety, stability, and handling of this compound class, with specific focus on the three industry-standard variants:

-

Benzyl N-(2-aminoethyl)carbamate HCl (Cbz-protected)

-

Allyl N-(2-aminoethyl)carbamate HCl (Alloc-protected)

-

tert-Butyl N-(2-aminoethyl)carbamate HCl (Boc-protected)

Warning: While "2-Aminoethyl carbamate" can chemically refer to the unsubstituted ester (

Physicochemical Profile & Stability

Understanding the dual nature of these salts (ionic ammonium head + lipophilic carbamate tail) is essential for process safety.

| Property | Benzyl Variant (Cbz) | Allyl Variant (Alloc) | tert-Butyl Variant (Boc) |

| CAS Number | 18807-71-1 | 1049722-41-9 | 79513-35-2 |

| Molecular Weight | ~230.7 g/mol | ~180.6 g/mol | ~196.7 g/mol |

| Physical State | White crystalline solid | White to off-white solid | White crystalline solid |

| Hygroscopicity | Moderate | High | Moderate |

| pH (1% aq) | Acidic (3.5 – 5.0) | Acidic (3.5 – 5.0) | Acidic (4.0 – 5.5) |

| Primary Risk | Hydrolysis releases Benzyl Alcohol | Hydrolysis releases Allyl Alcohol (Toxic) | Acid labile (Isobutylene gas) |

Stability Mechanisms

The hydrochloride salt form stabilizes the free amine, preventing oxidative degradation and intermolecular attack on the carbamate linkage (cyclization to imidazolidinone). However, the presence of moisture can catalyze hydrolysis, particularly for the Alloc variant.

Hazard Identification & Toxicology

GHS Classification: Skin Corr.[2][3] 1B / Eye Dam. 1 (Corrosive due to acidity), STOT SE 3 (Respiratory Irritant).

Acute Toxicity Risks[2][3]

-

Corrosivity: The hydrochloride salt generates localized hydrochloric acid upon contact with moisture (mucous membranes, eyes, sweat).

-

Inhalation: Dust inhalation causes severe respiratory tract irritation.

-

Sensitization: As with many diamine derivatives, there is a risk of skin sensitization (allergic contact dermatitis) upon repeated exposure.

Degradation Byproducts

Improper handling (thermal stress or strong base) can trigger decomposition:

-

Alloc-derivatives: May release Allyl Alcohol , a potent hepatotoxin and lachrymator.

-

Boc-derivatives: Acidic moisture can trigger premature deprotection, releasing flammable Isobutylene gas.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted in a Chemical Fume Hood or a Powder Containment Enclosure .

-

Inert Atmosphere: For long-term storage or large-scale dispensing, use a Glove Box under Nitrogen/Argon to prevent moisture uptake (caking).

PPE Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of corrosive dusts. |

| Dermal (Hands) | Double Gloving: Nitrile (Outer) / Latex or Nitrile (Inner) | Protects against permeation; acidic salts can degrade thin latex. |

| Ocular | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient for corrosive salts. |

| Body | Lab Coat (Tyvek recommended for >10g) | Prevents dust accumulation on clothing. |

Experimental Protocols: Safe Handling & Synthesis

Weighing and Transfer Protocol

-

Step 1: Equilibrate the reagent container to room temperature before opening to prevent condensation.

-

Step 2: Use anti-static weighing boats. Amine salts are prone to static charge, which disperses dust.

-

Step 3: Immediately reseal the container with Parafilm or electrical tape.

-

Step 4: Clean the balance area with a saturated sodium bicarbonate wipe to neutralize any invisible acidic residue.

Solubilization & Reaction Setup

These salts are typically used in acylation reactions.

-

Dissolution: Dissolve the salt in dry DMF or DCM.

-

Free Basing (In Situ): Add a non-nucleophilic base (e.g., DIPEA or TEA) slowly at 0°C.

-

Caution: Rapid addition generates heat (exothermic neutralization), which may degrade the carbamate moiety.

-

-

Coupling: Add the activated ester/electrophile immediately after free-basing to prevent dimerization.

Visualization of Degradation Pathways

The following diagram illustrates the critical stability checkpoints for the Alloc-protected variant, a common ADC linker.

Figure 1: Stability logic for Alloc-Aminoethyl Carbamate HCl. Moisture leads to toxic byproducts; excess base leads to cyclization.

Emergency Response & Disposal

Spill Response Decision Tree

Figure 2: Emergency response workflow for solid vs. liquid spills.

First Aid[2]

-

Eye Contact: Flush immediately with water for 15 minutes .[4][5] Do not use neutralization agents in the eye.

-

Skin Contact: Wash with soap and water.[2][4] If redness persists (dermatitis), seek medical attention.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), medical monitoring is required.

Disposal[4]

-

Waste Category: Hazardous Chemical Waste (Corrosive, Organic).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not pour down the drain due to aquatic toxicity of carbamate breakdown products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213719, Allyl (2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12715871, Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Ring-opening of cyclic carbonates for β-hydroxyalkyl carbamate synthesis

Application Note: Precision Synthesis of -Hydroxyalkyl Carbamates via Cyclic Carbonate Aminolysis

Executive Summary & Strategic Value

The synthesis of

Key Advantages:

-

Atom Economy: 100% (No leaving groups or by-products).

-

Safety: Eliminates exposure to isocyanates (sensitizers/carcinogens).

-

Functionality: The resulting hydroxyl group provides a handle for further functionalization or hydrogen bonding, enhancing adhesion in polymer applications and solubility in drug delivery systems.

This guide provides high-fidelity protocols for both bulk polymerization (NIPU) and precision small-molecule synthesis, grounded in mechanistic control of regioselectivity and kinetics.

Mechanistic Principles

The reaction is a nucleophilic addition-elimination at the carbonyl center of the cyclic carbonate. While thermodynamically favorable (relief of ring strain), the reaction is kinetically slow at room temperature due to the stability of the 5-membered ring, necessitating catalytic activation.

The Reaction Pathway

The amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and ring opening yield the carbamate.

Regioselectivity Challenge: The ring can open in two directions:

-

Path A (Kinetic): Cleavage of the bond between the carbonyl and the oxygen attached to the more substituted carbon yields the Secondary Alcohol . This is generally the major product due to the stability of the alkoxide-like transition state.

-

Path B: Cleavage at the less substituted oxygen yields the Primary Alcohol .

Mechanistic Diagram

The following diagram illustrates the catalytic activation using a dual-activation strategy (e.g., TBD or Thiourea), which activates the carbonyl (electrophile) and the amine (nucleophile).

Figure 1: Mechanistic pathway of cyclic carbonate aminolysis highlighting catalyst intervention and regioselectivity outcomes.

Critical Experimental Parameters

Success depends on three variables: Catalyst basicity/nucleophilicity, temperature, and stoichiometry.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | TBD (0.5 - 5 mol%) | TBD acts as a bifunctional catalyst, activating the carbonyl via H-bonding and the amine via base catalysis. It is superior to TEA or inorganic bases. |

| Alternative Catalyst | Thioureas | Use for highly functionalized substrates where strong bases might cause side reactions (e.g., epimerization). |

| Temperature | 60°C - 80°C | Below 60°C, kinetics are sluggish. Above 100°C, urea formation (side reaction) and amine evaporation become risks. |

| Stoichiometry | 1:1.05 (Carbonate:Amine) | Slight amine excess ensures complete conversion of the carbonate. Residual amine is easier to remove than unreacted carbonate. |

| Solvent | Solvent-Free or DMSO/DMF | Protic solvents accelerate the reaction via H-bonding but are hard to remove. Aprotic polar solvents are best for solid substrates. |

Protocol A: Solvent-Free Synthesis (Green/Bulk)

Application: Synthesis of bio-based monomers for NIPU polymers. Substrate: Glycerol Carbonate (GC) or Propylene Carbonate (PC). Reagent: Butylamine or Hexamethylenediamine.

Materials

-

Cyclic Carbonate (e.g., Propylene Carbonate, >99%).

-

Amine (e.g., n-Butylamine).

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1]

-

Equipment: Jacketed glass reactor, mechanical stirrer, IR probe (optional).

Step-by-Step Procedure

-

Preparation: Charge the reactor with Propylene Carbonate (10.2 g, 100 mmol) and TBD (70 mg, 0.5 mol%).

-

Activation: Stir at 40°C for 10 minutes to dissolve the catalyst and ensure homogeneity.

-

Addition: Add n-Butylamine (7.68 g, 105 mmol) dropwise over 15 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature and do not exceed 60°C during addition to prevent amine flashing.

-

-

Reaction: Increase temperature to 70°C and stir for 4–6 hours.

-

Endpoint Monitoring: Monitor the disappearance of the cyclic carbonate C=O stretch at 1790 cm⁻¹ via FTIR.

-

-

Workup:

-

Apply vacuum (10 mbar) at 70°C for 30 minutes to remove excess amine.

-

Cool to room temperature. The product is typically a viscous liquid or low-melting solid.

-

-

Yield Calculation: Expected yield >95%.

Protocol B: Catalytic Precision Synthesis (Pharma Intermediates)

Application: Functionalization of drug scaffolds containing amines. Requirement: High regioselectivity and purity.

Materials

-

Functionalized Cyclic Carbonate (e.g., 4-phenyl-1,3-dioxolan-2-one).

-

Complex Amine (e.g., Piperazine derivative).

-

Solvent: Anhydrous Acetonitrile or THF.

-

Catalyst: LiOTf (Lithium Triflate) or TBD.

Step-by-Step Procedure

-

Dissolution: In a flame-dried Schlenk flask, dissolve the Cyclic Carbonate (1.0 equiv) in Anhydrous Acetonitrile (0.5 M concentration).

-

Catalyst Loading: Add TBD (1.0 mol%). Stir until dissolved.

-

Amine Addition: Add the Amine (1.1 equiv) in one portion.

-

Reaction: Stir at Room Temperature for 12 hours.

-

Rationale: Lower temperature enhances regioselectivity toward the secondary alcohol isomer (kinetic control).

-

-

Quenching: Dilute with Ethyl Acetate and wash with 0.1 M HCl (to remove TBD and excess amine) followed by Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Validation

To validate the synthesis and structure, use the following analytical markers:

| Method | Diagnostic Signal | Observation |

| FTIR | Carbonyl Stretch | Disappearance of Cyclic Carbonate peak (~1790 cm⁻¹) and appearance of Urethane C=O (~1700 cm⁻¹). |

| ¹H NMR | Shift of protons adjacent to the carbonate oxygen. In the ring, they appear ~4.5 ppm. In the product (linear), they shift upfield to ~3.5–4.0 ppm. | |

| ¹³C NMR | Carbonyl Carbon | Shift from ~155 ppm (cyclic) to ~158 ppm (linear carbamate). |

| DSC | Glass Transition ( | For polymers: |

Troubleshooting & Optimization

Workflow Diagram

Figure 2: Operational workflow for monitoring and troubleshooting the aminolysis reaction.

Common Issues

-

Incomplete Conversion: Often due to "vitrification" or high viscosity in bulk polymerization.

-

Fix: Increase temperature or add a small amount of green solvent (e.g., Ethanol) to increase mobility.

-

-

Urea Formation: Occurs if temperature is too high (>100°C) or if the amine attacks the carbamate product (transamidation).

-

Fix: Keep T < 80°C and avoid large excesses of amine.

-

-

Poor Regioselectivity:

-

Fix: Switch to a bulkier catalyst (e.g., DBU) or lower the temperature to favor the kinetic product.

-

References

-

Blain, M., et al. (2014).[2] "Rational investigations in the ring opening of cyclic carbonates by amines." Green Chemistry. Link

-

Carré, C., et al. (2019). "Organocatalysis for the Synthesis of Polyurethanes." ChemCatChem. Link

-

Lambeth, R. H., & Henderson, T. J. (2013). "Organocatalytic ring-opening polymerization of cyclic carbonates." Polymer.[2][3][4][5][6] Link

-

Maisonneuve, L., et al. (2015). "Non-isocyanate polyurethanes (NIPUs): synthesis, properties, and applications." Polymer Chemistry. Link

-

Cornille, A., et al. (2017). "Room temperature flexible isocyanate-free polyurethane foams." European Polymer Journal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational investigations in the ring opening of cyclic carbonates by amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US6228979B1 - Cyclic carbonates and their reactions with amines - Google Patents [patents.google.com]

- 4. A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Strategies for Alloc Group Deprotection

Executive Summary

The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies, particularly in complex peptide synthesis and natural product derivation. Its stability against acidic (Boc removal) and basic (Fmoc removal) conditions makes it indispensable for side-chain protection (e.g., Lysine, Ornithine). However, the deprotection step—relying on Palladium(0) catalysis—is often a source of experimental failure due to catalyst poisoning, incomplete cleavage, or allylation side reactions.

This guide provides a mechanistic breakdown and three field-validated protocols for Alloc deprotection, prioritizing reproducibility and "self-validating" workflows.

Mechanistic Insight: The Tsuji-Trost Catalytic Cycle

Understanding the mechanism is critical for troubleshooting. The deprotection is not a simple hydrolysis but a Pd(0)-catalyzed allylic substitution (Tsuji-Trost reaction).

-

Oxidative Addition: The active Pd(0) species coordinates with the allyl carbamate alkene, inserting itself to form a cationic

-allyl palladium complex. -

Decarboxylation: Spontaneous loss of

generates the amine anion (or neutral amine depending on conditions) and the -

Nucleophilic Scavenging (The Critical Step): A scavenger (nucleophile or hydride donor) attacks the

-allyl ligand, regenerating the Pd(0) catalyst and releasing the allyl byproduct.-

Failure Mode: If the scavenger is too weak or absent, the amine itself acts as the nucleophile, leading to

-allylation (irreversible capping of the amine).

-

Visualization: Catalytic Cycle & Scavenger Role

Figure 1: The Pd(0) catalytic cycle.[1][2] Note that the scavenger is essential to break the

Strategic Scavenger Selection

The choice of scavenger dictates the reaction's speed and cleanliness. Do not use a generic "one size fits all" approach.

| Scavenger | Mechanism | Reactivity | Best Application | Potential Downsides |

| Phenylsilane ( | Hydride Donor | High (Fast) | Solid Phase (SPPS) . The gold standard for resin-bound peptides. | Can reduce nitro groups or alkenes if left too long. |

| N,N'-Dimethylbarbituric Acid (NDMBA) | C-Nucleophile | Medium (Controlled) | Solution Phase . Excellent for complex molecules; avoids reduction side-reactions. | Solubility can be an issue in pure DCM (use THF/DCM mix). |

| Morpholine | N-Nucleophile | Low/Medium | Legacy methods. | Slower kinetics; distinct odor; requires higher catalyst loading. |

| Borane-Dimethylamine ( | Hydride Donor | Very High | Sterically hindered secondary amines. | Aggressive; risk of reducing sensitive functionalities. |

Validated Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: Removal of Alloc from Lys(Alloc) or Orn(Alloc) on resin. Standard: Phenylsilane Method.[1][2][3][4][5][6]

Reagents:

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)).[3][6][7] Note: Must be bright yellow. If orange/brown, recrystallize or discard. -

Scavenger: Phenylsilane (

).[1][2][3][4][6] -

Solvent: Dry Dichloromethane (DCM).[6]

-

Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (Critical for Pd removal).

Procedure:

-

Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min under Argon.

-

Activation: Dissolve

(0.1 eq, ~12 mg) in 2 mL DCM. Add Phenylsilane (10 eq, ~125 -

Reaction: Add solution to resin. Agitate gently (bubbling or shaking) for 20 minutes . Exclude light (wrap vessel in foil).

-

Cycle 2: Drain. Repeat Step 2 and 3 with fresh reagents for another 20 minutes .

-

Metal Scavenging (Crucial): Drain resin. Wash with DDC solution in DMF (

min). Observation: The wash solution may turn yellow/brown as it pulls Pd from the resin. -

Final Wash: Wash with DMF (

), DCM ( -

Validation: Perform a Kaiser Test (ninhydrin).

-

Positive (Blue beads): Deprotection successful.

-

Colorless: Incomplete. Repeat Step 2-4.

-

Protocol B: Solution Phase "Precision" Method

Target: Small molecule synthesis or late-stage functionalization. Standard: NDMBA Method (Milder, non-reductive).

Reagents:

- (0.05 eq).[1][4]

-

N,N'-Dimethylbarbituric acid (NDMBA) (3.0 eq).

-

Solvent: DCM or

/THF (1:1) if NDMBA solubility is poor.

Procedure:

-

Dissolve substrate in degassed solvent (0.1 M concentration).

-

Add NDMBA (3.0 eq). Stir for 5 min.

-

Add

(0.05 eq) in one portion. -

Stir at Room Temperature under Argon.

-

Monitoring: Check TLC after 15 min.[8] Alloc removal is usually fast (< 1 hour).

-

-

Workup: Solvent evaporation often leaves NDMBA and Pd residues.

-

Purification: Flash chromatography is usually required. The allyl-NDMBA byproduct is polar and easily separated.

-

Protocol C: Emerging Green Alternative (Metal-Free)

Target: Scenarios where trace metal contamination is unacceptable (e.g., GMP limitations). Standard: Iodine-mediated deprotection [Reference 4].

Reagents:

-

Iodine (

).[9] -

Solvent: Aqueous Ethyl Acetate or PolarClean.

Procedure:

-

Treat resin/substrate with

(5-7.5 eq) in EtOAc/Water mixture. -

Agitate at 40°C for 1-4 hours.

-

Quench with ascorbic acid or sodium thiosulfate solution.

-

Note: This method avoids Pd but requires compatibility with oxidative conditions (iodine).

-

Troubleshooting & Self-Validating Systems

A "self-validating" protocol includes checkpoints to confirm success before moving to the next expensive step.

| Observation | Diagnosis | Corrective Action |

| Catalyst solution turns black immediately upon mixing with scavenger. | Catalyst decomposition ("Pd black" formation). | The Pd(0) is aggregating before entering the cycle. Use fresh catalyst or increase ligand concentration (add extra |

| Kaiser test is negative (colorless) after 2 cycles. | Incomplete deprotection. | 1. Oxygen poisoning: Ensure strict Argon flow. 2. Steric hindrance: Switch scavenger to Borane-Dimethylamine (smaller, faster). |

| Product mass is +40 Da (LCMS). | Allylated amine byproduct. | Scavenger was insufficient or too slow. The amine attacked the |

| Resin is dark grey/brown after washing. | Residual Palladium trapped in polymer matrix. | Inadequate washing. Use 0.02 M DDC (Diethyldithiocarbamate) washes until effluent is clear. |

Workflow: Solid Phase Deprotection Logic

Figure 2: Step-by-step logic for SPPS Alloc removal. The DDC wash and Kaiser test are critical control points.

References

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Chemistry. Tetrahedron, 54(13), 2967-3042. Link

-

Thieriet, N., et al. (1997). The use of amine–borane complexes as allyl group scavengers.[2][10][11] Tetrahedron Letters, 38(42), 7275-7278. Link

-

Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007).[12] Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives.[12] Synlett, 2007(19), 3131-3132. Link

-

Ralhan, K., et al. (2024). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal. Organic Letters, 26. Link

-

Gomez-Martinez, P., et al. (1999). N-Alloc temporary protection in solid-phase peptide synthesis.[10] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. rsc.org [rsc.org]

- 7. JP2008513403A - Peptide cyclization - Google Patents [patents.google.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]

Application Notes and Protocols: A Guide to the Synthesis of Phenyl Carbamates from Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Phenyl Carbamates in Modern Chemistry

The carbamate functional group is a critical structural element in contemporary drug design and medicinal chemistry.[1][2] Often serving as a bioisosteric replacement for amide bonds, carbamates enhance metabolic stability against enzymatic degradation by proteases.[1] This strategic substitution can significantly improve the pharmacokinetic profile of a therapeutic candidate. Furthermore, the carbamate linkage is instrumental in the design of prodrugs, where it can mask polar functional groups to enhance bioavailability.[1] Phenyl carbamates, a specific subclass of carbamates, are valuable intermediates and final products in the synthesis of a wide array of biologically active molecules, including pesticides and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the general protocols for synthesizing phenyl carbamates from amines, with a focus on practical application and mechanistic understanding.

Mechanistic Insights: Understanding the Formation of the Carbamate Bond

The synthesis of phenyl carbamates from amines can be achieved through several synthetic routes. The choice of method often depends on the substrate scope, desired selectivity, and the availability of starting materials. Here, we will delve into two of the most prevalent and reliable methods: the use of phenyl chloroformate and the application of alkyl phenyl carbonates.

The Phenyl Chloroformate Route: A Robust and Widely Used Method

The reaction of a primary or secondary amine with phenyl chloroformate is a highly efficient method for the formation of phenyl carbamates.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the phenyl chloroformate. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen, typically by a mild base, to yield the corresponding phenyl carbamate.

The Alkyl Phenyl Carbonate Approach: A Milder Alternative

For substrates that may be sensitive to the conditions of the phenyl chloroformate method, the use of alkyl phenyl carbonates offers a milder and often more selective alternative.[3] This method is particularly advantageous for the chemoselective protection of primary amines in the presence of secondary amines.[3] The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the carbonate, leading to the displacement of a phenoxide or alkoxide leaving group. The choice of the specific alkyl phenyl carbonate (e.g., benzyl phenyl carbonate) can be tailored to the desired application, such as introducing a common protecting group.[3]

Experimental Protocols

Protocol 1: General Synthesis of Phenyl Carbamates using Phenyl Chloroformate

This protocol describes a general procedure for the synthesis of a phenyl carbamate from a primary or secondary amine and phenyl chloroformate.[4]

Materials:

-

Amine (1.0 eq)

-

Phenyl chloroformate (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 eq) in anhydrous THF.

-

Addition of Phenyl Chloroformate: To the stirred solution of the amine at room temperature, add phenyl chloroformate (1.1 eq) dropwise using a dropping funnel.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with a 1 M NaOH aqueous solution.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (2x).

-

Washing: Combine the organic extracts and wash with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure phenyl carbamate.[4]

Protocol 2: Selective Carbamate Protection of Polyamines using Alkyl Phenyl Carbonates

This protocol is adapted for the selective protection of primary amines in the presence of secondary amines using an alkyl phenyl carbonate.[3]

Materials:

-

Polyamine (containing primary and secondary amino groups) (1.0 eq)

-

Alkyl phenyl carbonate (e.g., benzyl phenyl carbonate) (1.1 eq per primary amino group)

-

Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)

-

2 M Sulfuric Acid (H₂SO₄)

-

9 M Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the polyamine (1.0 eq) in either CH₂Cl₂ or DMF in a round-bottom flask.[3]

-

Addition of Alkyl Phenyl Carbonate: Add the appropriate alkyl phenyl carbonate (1.1 eq per primary amino group) to the solution.[3]

-

Reaction: Stir the reaction mixture overnight at room temperature.[3]

-

Quenching and pH Adjustment: Pour the reaction mixture into a phosphate buffer. Adjust the pH to 3 with 2 M H₂SO₄.[3]

-

Extraction (Acidic): Extract the aqueous mixture with CH₂Cl₂ (2x) to remove any unreacted alkyl phenyl carbonate and phenol byproduct.[3]

-

Basification and Extraction (Basic): Make the aqueous phase strongly alkaline with 9 M NaOH and extract the product with CH₂Cl₂ (3x).[3]

-

Drying and Concentration: Combine the basic organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

-

Final Drying: Dry the resulting protected amine under high vacuum to remove residual solvents.[3]

Data Presentation: A Comparative Overview

The choice of synthetic method can influence reaction conditions and outcomes. The following table provides a general comparison of the two highlighted protocols.

| Parameter | Phenyl Chloroformate Method | Alkyl Phenyl Carbonate Method |

| Reagent | Phenyl Chloroformate | Alkyl Phenyl Carbonate (e.g., Benzyl Phenyl Carbonate) |

| Selectivity | Generally less selective for polyamines | High chemoselectivity for primary over secondary amines[3] |

| Reaction Conditions | Room temperature | Room temperature, overnight[3] |

| Byproducts | HCl, Phenol[1] | Phenol, Alcohol |

| Work-up | Typically involves a basic wash to neutralize HCl | Involves pH adjustments for selective extraction[3] |

| Substrate Scope | Broad for primary and secondary amines | Particularly useful for polyamines[3] |

Alternative Isocyanate-Free Synthetic Routes

In the pursuit of greener and safer chemical processes, significant research has been dedicated to developing isocyanate-free methods for carbamate synthesis. One promising approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide.[5] This method offers mild reaction conditions and avoids the use of toxic phosgene derivatives.[5] The reaction is typically mediated by a base, such as cesium carbonate, and a catalyst.[5][6] The amine first reacts with CO₂ to form a carbamate anion, which then acts as a nucleophile to displace the halide from the alkyl halide, forming the carbamate product.[7]

Conclusion

The synthesis of phenyl carbamates from amines is a cornerstone reaction in organic and medicinal chemistry. The choice of synthetic strategy, whether it be the classical phenyl chloroformate method, the selective alkyl phenyl carbonate approach, or a modern isocyanate-free route, should be guided by the specific requirements of the target molecule and the principles of green chemistry. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing these crucial transformations.

References

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Tuba, R., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47253–47260. [Link]

- Google Patents. (2012).

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

-

Guerin, D. J., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(35), 31081–31089. [Link]

-

Tuba, R., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47253-47260. [Link]

-

Taylor & Francis Online. (2022). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing yield for mono-Boc protection of 1,2-ethanediamine

Topic: Optimizing Yield for Mono-Boc Protection of 1,2-Ethanediamine

Executive Summary: The "Desymmetrization" Challenge

The mono-protection of 1,2-ethanediamine (ethylenediamine) presents a classic statistical challenge. Because both primary amine groups are chemically equivalent, reacting them with a stoichiometric amount (1:[1]1) of di-tert-butyl dicarbonate (

-

~25% Unreacted Diamine[1]

-

~50% Mono-Boc Product (Desired)

-

~25% Di-Boc Product (Undesired byproduct)

To break this statistical barrier and achieve yields >80%, you must alter the kinetics using one of two validated strategies: High Dilution/Excess or Selective Protonation .[1]

Strategic Protocol Design

Method A: The "Large Excess" Strategy (Recommended)

Best for: 1,2-ethanediamine (cheap, volatile starting material).[1]

This method relies on Le Chatelier's principle.[1] By flooding the reaction with a massive excess of diamine, any

Protocol:

-

Stoichiometry: Dissolve 10 equivalents of 1,2-ethanediamine in Dichloromethane (DCM) or Methanol.

-

Note: 1,2-ethanediamine is liquid and relatively volatile, making the removal of excess feasible.[1]

-

-

Addition: Dissolve 1 equivalent of

in the same solvent. Add this solution dropwise to the diamine solution over 1-2 hours at 0°C. -

Workup (Critical):

Method B: The "Mono-Salt" Strategy (High Precision)

Best for: Valuable diamines or when excess reagent waste is prohibited.[1]

This method uses stoichiometry to "mask" one amine group by protonating it, leaving only one free amine available to react with

Protocol:

-

Protonation: Dissolve diamine (1 eq) in water/methanol. Add HCl (1 eq) carefully.

-

Reaction: Add

(1 eq) to the mixture. -

Mechanism: The monohydrochloride salt (

) is the dominant species.[1] The free amine reacts, while the ammonium group is inert to Boc protection.[1] -

Neutralization: After reaction, treat with base (NaOH) to liberate the mono-Boc amine for extraction.[1][3]

Visual Workflow: The pH-Swing Purification

The most common failure point is not the reaction, but the extraction .[1] Mono-Boc-ethylenediamine is an amine and is water-soluble.[1][4] Standard extractions often wash the product down the drain.[1]

Use this "pH-Swing" logic to isolate the product purely:

Caption: The pH-Swing Purification Strategy. By leveraging the basicity of the mono-protected amine, you can wash away non-basic impurities (Di-Boc) in acid, then recover the product in base.[1]

Troubleshooting & FAQs

Q: My yield is consistently low (<40%), but I don't see much Di-Boc. Where is my product? A: You likely lost it in the aqueous phase.[1]

-

Diagnosis: Mono-Boc-ethylenediamine is a small, polar molecule with high water solubility.[1]

-

Fix: When extracting the product from the basic aqueous layer, you must saturate the water with NaCl (brine).[1] This "salts out" the organic amine.[1] Furthermore, use Chloroform or DCM (not Ether) for extraction, and perform at least 4-5 extractions, not just the standard three.[1]

Q: I am seeing significant Di-Boc formation despite using excess diamine. A: This is usually a mixing or concentration issue.[1]

-

Diagnosis: If you add

too fast, you create localized "hotspots" where the ratio of -

Fix: Dilute your

in a larger volume of solvent and add it dropwise over a longer period. Ensure vigorous stirring.

Q: The product is an oil that refuses to crystallize.[1] How do I assess purity? A: Mono-Boc-ethylenediamine is typically a colorless to pale yellow oil at room temperature.[1]

-

Validation: Do not expect a solid. Check purity via TLC (stain with Ninhydrin; the free amine will turn purple/blue).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. It can absorb

from the air (forming carbamates) or oxidize over time.[1]

Comparative Data: Method Selection

| Feature | Method A: Large Excess [1] | Method B: Mono-Salt (HCl) [2] | Stoichiometric (1:[1]1) Control |

| Stoichiometry | 5-10 eq Diamine : 1 eq | 1 eq Diamine : 1 eq HCl : 1 eq | 1 eq Diamine : 1 eq |

| Typical Yield | 85 - 95% | 80 - 87% | ~40 - 50% |

| Di-Boc Impurity | Negligible (<5%) | Low (<10%) | High (~25%) |

| Scalability | High (Easy workup for volatile diamines) | Medium (Requires precise pH handling) | Low (Difficult purification) |

| Cost Efficiency | Low (Wastes diamine) | High (Atom economical) | Medium |

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1][3] Synthetic Communications, 20(16), 2559–2564.[1]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[1][3][5] Synthetic Communications, 37(5), 737–742.[1][5]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates.[1][6] Organic Syntheses, 84, 209.[1][6]

-

[1]

-

Sources

Troubleshooting carbamate deprotection with acid-sensitive functional groups

Topic: Troubleshooting Carbamate Deprotection with Acid-Sensitive Functional Groups Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "50% TFA in DCM" or "Pd/C Hydrogenation" protocols have failed you—likely resulting in decomposed substrates, alkylated side chains, or poisoned catalysts.

This guide addresses the chemoselectivity paradox : How to remove a carbamate (Boc, Cbz) protecting group when the rest of your molecule is fragile. We move beyond textbook recipes to explore Lewis acid-mediated pathways, nucleophilic cleavage, and cation scavenging systems.[1]

Module 1: The Boc Paradox (Acid-Sensitive Substrates)

The Problem: You need to remove a tert-butoxycarbonyl (Boc) group, but your molecule contains acid-labile moieties like acetals, silyl ethers (TBS, TES), or trityl groups that will not survive Trifluoroacetic Acid (TFA) or HCl.[1]

Diagnostic: Select Your Reagent

Before proceeding, identify your limiting factor using the decision matrix below.

Figure 1: Decision matrix for selecting the appropriate Boc-deprotection reagent based on substrate sensitivity.

Protocol A: Zinc Bromide (ZnBr₂)

Best For: Substrates with silyl ethers or acetals that are moderately acid-sensitive.[1] Mechanism: Zn(II) coordinates to the carbamate carbonyl, activating the tert-butyl group for elimination without generating a high concentration of free protons.

Step-by-Step Workflow:

-

Preparation: Suspend anhydrous ZnBr₂ (5.0 equiv) in dry Dichloromethane (DCM).

-

Note: ZnBr₂ is hygroscopic.[1] Weigh rapidly or use a glovebox.

-

-

Addition: Add the N-Boc substrate (1.0 equiv) to the suspension.

-

Reaction: Stir at room temperature (RT) for 4–24 hours.

-

Monitoring: The reaction is heterogeneous. TLC may show a "stuck" baseline spot for the amine salt.

-

-

Workup: Quench with water. The zinc forms a soluble complex. Extract the free amine or wash the aqueous layer if the product is water-soluble.

Why it works: The Lewis acidity of ZnBr₂ is sufficient to trigger the E1-like elimination of isobutylene but insufficient to cleave robust silyl ethers like TBDMS.

Protocol B: TMSOTf / 2,6-Lutidine

Best For: "Do or Die" substrates.[1] Highly selective cleavage in the presence of very sensitive groups (e.g., TES ethers, trityl esters).[1] Mechanism: Silylation of the carbamate carbonyl followed by fragmentation. The 2,6-lutidine acts as a non-nucleophilic base to buffer any adventitious acid (HOTf).[1]

Step-by-Step Workflow:

-

Setup: Dissolve N-Boc substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in dry DCM at 0 °C.

-

Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0–3.0 equiv).

-

Cleavage: Stir at 0 °C -> RT for 1–2 hours.

-

Quench: Add saturated aqueous NaHCO₃ or MeOH.

Module 2: The Cbz Conundrum (Chemo-Incompatibility)

The Problem: You need to remove a Benzyloxycarbonyl (Cbz/Z) group, but you cannot use:

-

Hydrogenation (H₂/Pd): Because you have sulfur (poison) or alkenes (reduction risk).[1]

-

Strong Acid (HBr/AcOH): Because your scaffold degrades.[1]

Solution: Nucleophilic & Reductive Cleavage

| Method | Reagent System | Key Advantage | Limitation |

| In-Situ Nickel Boride | NiCl₂[1][2]·6H₂O + NaBH₄ | Chemoselective over alkenes; Sulfur tolerant.[1] | Generates H₂ gas (safety); heterogeneous.[1] |

| Thiololysis | 2-Mercaptoethanol + K₃PO₄ | Mild, nucleophilic displacement.[1] | Odorous; requires polar solvent (DMAc/DMF).[1] |

| Silyl Iodide | TMSI (generated in situ) | Rapid, anhydrous.[1] | Cleaves ethers/esters if uncontrolled.[1] |

Protocol C: Nickel Boride Reduction

This method generates a highly active, non-pyrophoric hydrogenation catalyst in situ that is less susceptible to sulfur poisoning than Pd/C.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve Cbz-substrate (1 mmol) and NiCl₂·6H₂O (5 mmol) in Methanol (10 mL).[1]

-

Reduction: Add NaBH₄ (15 mmol) in small portions at 0 °C.

-

Visual: The solution will turn black immediately (formation of Ni₂B). Vigorous gas evolution occurs.[1]

-

-

Reaction: Stir at RT for 15–60 minutes.

-

Workup: Filter through a pad of Celite to remove the black precipitate. Concentrate the filtrate.

Module 3: The "Ghost in the Machine" (Cation Scavenging)

The Problem: The deprotection works, but the yield is low, or LCMS shows "M + 56" or "M + 106" adducts.

Cause: The tert-butyl cation (

The Scavenger Cocktail Guide

You must add a "sacrificial nucleophile" to trap the cation before it attacks your product.

Figure 2: Competition between product alkylation and scavenger trapping.

Recommended Cocktails

-

The "Odorless" Standard (TIS):

-

Reagent K (The "Heavy Duty" Mix):

Frequently Asked Questions (FAQs)

Q: I used ZnBr₂ but my reaction is stuck at 50% conversion. What now? A: This is often due to product inhibition.[1] The free amine generated binds to the Zinc, deactivating it. Fix: Increase ZnBr₂ loading to 10 equivalents or perform the reaction at 40 °C. Ensure your DCM is strictly anhydrous; water kills the Lewis acidity.

Q: Can I use TMSOTf for Cbz removal? A: Yes, but it is aggressive.[1] TMSOTf/Thioanisole can cleave Cbz groups via a "push-pull" mechanism.[1] The silyl group activates the carbonyl, and the thioanisole attacks the benzyl position. This is known as acid-catalyzed soft nucleophilic cleavage.[1]

Q: My product is water-soluble. How do I remove the scavenger (Thioanisole/Phenol)? A: Do not use aqueous extraction. Instead, precipitate your product by adding cold Diethyl Ether or MTBE to the reaction mixture.[6] The scavengers (and their alkylated byproducts) are usually soluble in ether, while the deprotected amine salt precipitates. Centrifuge and wash the pellet.

References

-

ZnBr₂ Selective Deprotection

-

TMSOTf/2,6-Lutidine Protocol

-

Nickel Boride Cbz Removal

-

Scavenger Cocktails in Peptide Synthesis

Sources

- 1. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. mcours.net [mcours.net]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]

Technical Support Center: Purification of Crude 2-Aminoethyl Carbamate Hydrochloride

Welcome to the technical support center for the purification of crude 2-Aminoethyl carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Challenge of Purity

2-Aminoethyl carbamate hydrochloride is a valuable building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. The carbamate functional group, while valuable, can also present challenges in terms of stability and reactivity under certain conditions.[3][4] This guide will equip you with the knowledge to navigate these challenges and achieve high-purity 2-Aminoethyl carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Aminoethyl carbamate hydrochloride?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

-

Unreacted Starting Materials: Depending on the synthesis, this could include ethylenediamine or other amine precursors.[3]

-

Bis-carbamate Species: Over-reaction can lead to the formation of a bis-carbamate derivative of ethylenediamine.

-

Hydrolysis Products: Carbamates can be susceptible to hydrolysis, especially under non-neutral pH conditions, which could lead to the formation of ethanolamine and other degradation products.[4]

-

Residual Solvents: Solvents used in the synthesis and workup can be carried through to the crude product.

Q2: What is the best initial approach for purifying crude 2-Aminoethyl carbamate hydrochloride?

A2: For solid compounds like 2-Aminoethyl carbamate hydrochloride, recrystallization is an excellent and often sufficient first-line purification technique.[5] It is highly effective at removing many common impurities and can significantly enhance the purity of your material before considering more complex methods like column chromatography. A patent for a similar compound suggests that a mixed solvent system of an alcohol and water can be effective.[5]

Q3: My crude product is an oil or a sticky solid. What does this indicate?

A3: An oily or non-crystalline crude product often suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice formation of the desired compound. These impurities could be residual solvents or by-products from the synthesis. It may also indicate that the product itself has a low melting point. In such cases, a liquid-liquid extraction to remove certain classes of impurities before attempting crystallization can be beneficial.

Q4: How can I assess the purity of my 2-Aminoethyl carbamate hydrochloride?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and identifying impurities. A patent for the related compound, 2-chloroethylamine hydrochloride, outlines an HPLC method that can be adapted for this purpose.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify the presence of impurities by comparing the integration of their signals to that of your product.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity of your sample and to screen for appropriate solvent systems for column chromatography if needed.[5]

Troubleshooting Purification Challenges

Recrystallization Issues

The following decision tree can help you troubleshoot common recrystallization problems:

Caption: Workflow for purification by acid-base extraction.

-

Dissolution: Dissolve the crude 2-Aminoethyl carbamate hydrochloride in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will remain in the aqueous layer, while neutral and acidic impurities will be extracted into the organic layer.

-

Separation: Separate the aqueous and organic layers. Discard the organic layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 12). This will deprotonate the amine and convert it to the free base.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., DCM).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the free base.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt will precipitate out.

-

Collection: Collect the precipitate by vacuum filtration and dry in a vacuum oven.

Data Summary

The following table provides a general guide for selecting a recrystallization solvent. Experimental verification is crucial.

| Solvent | Polarity | Boiling Point (°C) | Suitability for 2-Aminoethyl carbamate HCl |

| Water | High | 100 | Good solvent when hot, but may have high solubility when cold. Often used in combination with alcohols. |

| Methanol | High | 65 | Likely a good solvent, may need an anti-solvent for good recovery. |

| Ethanol | High | 78 | A good candidate, often used in mixtures with water. [2] |

| Isopropanol | Medium | 82 | A very good candidate, often provides a good balance of solubility properties. [5] |

| Ethyl Acetate | Medium | 77 | May be a suitable anti-solvent. |

| Diethyl Ether | Low | 35 | Likely an anti-solvent. |

Final Recommendations

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Start with a small-scale purification to determine the optimal conditions before proceeding with the bulk of your material.

-

Patience is key, especially during recrystallization. Slow cooling often leads to the formation of purer crystals.

-

Always confirm the purity of your final product using appropriate analytical techniques.

By understanding the principles behind the purification techniques and by systematically troubleshooting any issues that arise, you can consistently obtain high-purity 2-Aminoethyl carbamate hydrochloride for your research and development needs.

References

-

ChemBK. (2024, April 9). N-(2-Aminoethyl)carbamic acid benzylester. Retrieved from [Link]

-

LookChem. (n.d.). Cas 72080-83-2, BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE. Retrieved from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Wang, Y., et al. (2022). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry, 65(3), 2495-2512. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Aminoethyl)carbamic acid. PubChem Compound Database. Retrieved from [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269-273. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl (2-aminoethyl)carbamate hydrochloride. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

Navigating the Nuances of Carbamate Deprotection: A Technical Guide for Sensitive Substrates

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the mild deprotection of carbamates on sensitive substrates. Here, we move beyond mere protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of modern organic synthesis.

Carbamates are indispensable tools in the synthetic chemist's arsenal, offering robust protection for amine functionalities. However, the true test of their utility lies in their selective and gentle removal, especially when dealing with substrates laden with sensitive functional groups or stereocenters. This guide is structured to provide not just the "how," but the "why," empowering you to make informed decisions for your specific synthetic challenges.

Section 1: Troubleshooting Guide - When Things Go Wrong

This section addresses common issues encountered during carbamate deprotection in a practical question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Q: My Boc deprotection is stalled. I've extended the reaction time, but a significant amount of starting material remains. What's happening and what should I do?

A: Incomplete Boc deprotection is a frequent hurdle. The primary cause is often insufficient acid strength or concentration to effectively protonate the carbamate and initiate cleavage. The stability of the resulting tert-butyl cation also plays a crucial role.

-

Underlying Causality: The deprotection of the tert-butyloxycarbonyl (Boc) group proceeds via an E1 elimination mechanism, initiated by protonation of the carbonyl oxygen. This is followed by the loss of isobutylene and carbon dioxide. If the acidic conditions are too weak, the initial protonation equilibrium does not sufficiently favor the protonated carbamate, leading to a slow or incomplete reaction. Steric hindrance around the carbamate can also impede the approach of the acid.

-

Troubleshooting Steps:

-

Increase Acid Concentration: For standard TFA/DCM conditions, gradually increasing the concentration of trifluoroacetic acid (TFA) can be effective. However, be mindful of other acid-sensitive groups.

-

Switch to a Stronger Acid System: If TFA is insufficient, consider using HCl in an organic solvent like dioxane or methanol. Anhydrous conditions are often key to preventing side reactions.

-

Consider Lewis Acids: For substrates sensitive to strong Brønsted acids, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) can be a milder alternative.[1] The Lewis acid coordinates to the carbonyl oxygen, facilitating cleavage without the harshness of strong proton acids.

-

Thermal Intervention: Gentle heating can sometimes overcome the activation energy barrier for sterically hindered carbamates, but this should be approached with caution to avoid degradation of sensitive substrates.

-

Issue 2: Unwanted Side Reactions

Q: During the hydrogenolysis of my Cbz-protected amine, I'm observing the reduction of other functional groups in my molecule. How can I improve the chemoselectivity?

A: The palladium-catalyzed hydrogenolysis of the carboxybenzyl (Cbz) group is generally a mild and clean reaction. However, the catalyst, typically palladium on carbon (Pd/C), can also reduce other susceptible functionalities like alkenes, alkynes, nitro groups, and even some aromatic systems under certain conditions.

-

Underlying Causality: The selectivity of catalytic hydrogenation depends on the substrate's ability to adsorb onto the catalyst surface and the reactivity of the functional group towards hydrogen. Functional groups with higher electron density or less steric hindrance are often more readily reduced.

-

Troubleshooting Steps:

-

Catalyst Selection: The choice of catalyst support and palladium loading can influence selectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) is sometimes more active and can allow for lower catalyst loading and milder conditions.

-

Transfer Hydrogenation: Instead of using hydrogen gas, transfer hydrogenation with a hydrogen donor like ammonium formate, cyclohexene, or formic acid can offer improved selectivity.[2] These reagents can often be used at or near room temperature and atmospheric pressure, reducing the risk of over-reduction.

-

Catalyst Poisoning (Controlled): In some cases, the addition of a controlled amount of a catalyst poison, such as pyridine or quinoline, can selectively deactivate the catalyst towards the reduction of more sensitive groups while still allowing for Cbz cleavage. This approach requires careful optimization.

-

Alternative Deprotection: If hydrogenolysis proves too harsh, consider alternative methods for Cbz removal, such as treatment with HBr in acetic acid or Lewis acids like AlCl₃ in a fluorinated solvent for substrates incompatible with hydrogenation.[2]

-

Issue 3: Racemization of Chiral Centers

Q: I'm observing significant racemization of the amino acid residue after removing the Fmoc group with piperidine. What is the cause and how can I prevent it?

A: Racemization during the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical concern in peptide synthesis. The base-mediated deprotection proceeds via a β-elimination mechanism, which can lead to the abstraction of the α-proton of the amino acid residue, resulting in epimerization.

-

Underlying Causality: The mechanism of Fmoc removal involves the abstraction of the acidic proton on the fluorenyl group by a base (commonly piperidine), leading to the formation of a dibenzofulvene intermediate and the free amine. However, the basic conditions can also promote the tautomerization of the chiral α-carbon of the amino acid, leading to a loss of stereochemical integrity. This is particularly problematic for sensitive amino acids like cysteine and phenylalanine.

-

Troubleshooting Steps:

-

Use a Milder Base: While piperidine is standard, using a less basic amine like piperazine or morpholine can sometimes reduce the extent of racemization, although the deprotection reaction may be slower.

-

Optimize Reaction Time and Temperature: Minimize the exposure of the deprotected amine to the basic conditions. Use the shortest possible deprotection time that ensures complete Fmoc removal and perform the reaction at room temperature or below.

-

Consider Additives: The addition of a proton source like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to protonate the enolate intermediate, suppressing racemization.

-

Alternative Deprotection Methods: For extremely sensitive substrates, non-basic deprotection methods for Fmoc have been explored, such as using fluoride ions or hydrogenation, although these are less common in standard solid-phase peptide synthesis.

-

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and implementation of mild carbamate deprotection strategies.

Q1: What are the key factors to consider when choosing a carbamate protecting group for a sensitive substrate?

A1: The choice of a carbamate protecting group should be guided by the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in your molecule. This is the essence of developing an orthogonal protection strategy .[3] Key considerations include:

-

Acid Sensitivity: If your substrate contains acid-labile groups (e.g., tert-butyl esters, acetals), the Boc group, which is typically removed with strong acid, may not be suitable. In such cases, Cbz, Fmoc, or Alloc groups are better choices.

-

Reducible Groups: If your molecule contains functional groups that can be reduced by catalytic hydrogenation (e.g., alkenes, alkynes, nitro groups), the Cbz group should be used with caution.

-

Base Sensitivity: For substrates with base-labile functionalities (e.g., esters prone to hydrolysis), the Fmoc group, which is removed with a secondary amine base, might pose a problem.

-

Presence of Nucleophiles: The deprotection of Boc and Cbz groups can generate electrophilic intermediates (tert-butyl cation and benzyl cation, respectively) that can be trapped by nucleophilic residues in the substrate.

-

Orthogonality: In a multi-step synthesis with multiple protecting groups, it is crucial to select groups that can be removed under distinct conditions without affecting each other. For example, a combination of Boc (acid-labile), Fmoc (base-labile), and Alloc (Pd-catalyzed removal) provides a powerful orthogonal system.[4]

Q2: Can you provide a general overview of the relative lability of common carbamates under mild conditions?

A2: The following table summarizes the common mild deprotection methods for various carbamates, highlighting their relative stability and orthogonality.

| Carbamate | Abbreviation | Common Mild Deprotection Reagents | Key Sensitivities of the Method |

| tert-Butoxycarbonyl | Boc | 4M HCl in dioxane, ZnBr₂ in DCM, TMSI in DCM | Acid-labile groups (e.g., other Boc groups, Trityl ethers) |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C (catalytic hydrogenolysis); Ammonium formate, Pd/C (transfer hydrogenation) | Reducible functional groups (alkenes, alkynes, nitro groups) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile groups (e.g., esters) |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane in DCM | Some sulfur-containing compounds can poison the catalyst |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Tetrabutylammonium fluoride (TBAF) in THF | Silyl ethers |

Q3: What is the mechanism of Teoc deprotection with fluoride, and why is it considered mild?

A3: The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silicon-based protecting group that offers excellent stability to a wide range of conditions, including acidic and basic media. Its removal is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Mechanism: The deprotection is initiated by the nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then undergoes a facile β-elimination (a Peterson-type olefination). This elimination releases the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[5]

-

Mildness: This deprotection method is considered very mild because it proceeds under neutral or slightly basic conditions and is highly specific for the silyl group. This makes the Teoc group orthogonal to many other protecting groups, including Boc, Cbz, and Fmoc.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key mild deprotection experiments.

Protocol 1: Mild Boc Deprotection using Zinc Bromide

This protocol is suitable for substrates containing other acid-sensitive functional groups.

-

Dissolve the Substrate: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Add Lewis Acid: Add zinc bromide (ZnBr₂, 1.5-2.0 equiv) to the solution. For substrates with multiple basic nitrogens, a larger excess of ZnBr₂ may be required.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Cbz Deprotection via Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas and is often more chemoselective.

-

Prepare the Reaction Mixture: To a solution of the Cbz-protected compound (1.0 equiv) in methanol or ethanol (approximately 0.1 M), add ammonium formate (5-10 equiv).

-

Add Catalyst: Carefully add 10% palladium on carbon (Pd/C) (10-20 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-